2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Overview
Description
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Studies on similar azabicyclo compounds reveal diverse synthetic pathways and structural characterizations. For example, the synthesis of bicyclic and heterocyclic compounds, including those with azabicyclo structures, was achieved through reactions involving intramolecular cyclization, highlighting the versatility of these compounds in chemical synthesis (Andreev et al., 1996). Additionally, the crystal structure analysis of related azabicyclo compounds has provided insight into their molecular configurations, demonstrating the importance of structural studies in understanding compound properties (Wu et al., 2015).
Catalytic and Synthetic Applications
Research into azabicyclo compounds has also explored their role as catalysts and intermediates in organic synthesis. For instance, certain azabicyclo compounds have been identified as effective catalysts in alcohol oxidation, leveraging molecular oxygen in ambient air for the oxidation of secondary alcohols to ketones (Toda et al., 2023). This demonstrates the potential for azabicyclo compounds to facilitate environmentally friendly chemical reactions.
Biological Activity and Pharmaceutical Applications
The structural motifs of azabicyclo compounds have been investigated for their biological activities, including as ligands for nicotinic receptors, showcasing their potential in drug development (Slowinski et al., 2011). Furthermore, the synthesis of azabicyclo derivatives has been targeted for nematicidal activity, indicating their applicability in agriculture and pest management (Xu et al., 2021).
Mechanism of Action
It’s worth noting that the structure of this compound suggests that it contains an 8-azabicyclo[321]octane scaffold . This is a common structural motif found in the family of tropane alkaloids , which are known to display a wide array of interesting biological activities Therefore, it’s possible that “2-Chloro-1-(6-ethoxy-3-azabicyclo[31
Properties
IUPAC Name |
2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-3-10(13)12(15)14-6-8-5-9(7-14)11(8)16-4-2/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCUZNBOGQNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC(C1)C2OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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